molecular formula C21H21N B11957816 N-Benzyl-alpha-phenylphenethylamine CAS No. 33542-84-6

N-Benzyl-alpha-phenylphenethylamine

Cat. No.: B11957816
CAS No.: 33542-84-6
M. Wt: 287.4 g/mol
InChI Key: LUPHIKYFQYDIDI-UHFFFAOYSA-N
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Description

N-Benzyl-alpha-phenylphenethylamine is a synthetic organic compound belonging to the substituted phenethylamine class. Its structure integrates a phenethylamine backbone, which is a common motif in many endogenous neurotransmitters and biologically active compounds . The specific substitution pattern of this compound, featuring an N-benzyl group and an alpha-phenyl group, is of significant interest in advanced medicinal chemistry research, particularly in the study of structure-activity relationships (SAR) . Phenethylamine derivatives are known to interact with various neurological targets, including serotonin receptors such as the 5-HT2A receptor . The N-benzyl substitution on phenethylamine cores has been shown in research settings to dramatically increase binding affinity and functional activity at these receptor sites compared to their primary amine counterparts . This makes related compounds valuable tools for neuroscientists and pharmacologists investigating receptor function and signaling. Researchers utilize such complex phenethylamine derivatives as reference standards in analytical chemistry and in the design of novel compounds for probing biological systems. This product is intended for forensic analysis and chemical research applications only. It is strictly for research use in a controlled laboratory setting and is not for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33542-84-6

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

N-benzyl-1,2-diphenylethanamine

InChI

InChI=1S/C21H21N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)22-17-19-12-6-2-7-13-19/h1-15,21-22H,16-17H2

InChI Key

LUPHIKYFQYDIDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N Benzyl Alpha Phenylphenethylamine and Its Analogues

Strategies for the Construction of the N-Benzyl-alpha-phenylphenethylamine Scaffold

The fundamental structure of this compound is assembled through established organic reactions, primarily reductive amination, which offers a direct and efficient route. Alternative pathways provide access to more complex or specifically functionalized derivatives.

Reductive Amination Approaches in N-Benzylated Amine Synthesis

Reductive amination stands as a cornerstone for the synthesis of N-benzylated amines. This method typically involves the condensation of a primary amine, such as phenethylamine (B48288), with an aldehyde, like benzaldehyde (B42025), to form an intermediate imine. Subsequent reduction of this imine yields the desired secondary amine.

A common and effective procedure is indirect reductive amination. nih.gov In this approach, the respective phenethylamine hydrochloride and a substituted or unsubstituted benzaldehyde are reacted in ethanol (B145695) with a base such as triethylamine (B128534) (Et₃N) to facilitate the formation of the imine. nih.gov The imine is then reduced in situ using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to produce the N-benzylphenethylamine. nih.govias.ac.in This one-pot method is efficient, with reported isolated yields for various analogues ranging from 46–94%. nih.gov

Another variation involves a two-step process where the imine is formed first, followed by catalytic hydrogenation. google.com For instance, N-benzyl-α-methylbenzylamine can be prepared by reacting benzaldehyde with α-methylbenzylamine (also known as 1-phenylethylamine) to form the benzylidene(1-phenylethyl)imine intermediate. This imine is then hydrogenated using a palladium on carbon (Pd/C) catalyst to furnish the final product. google.com This method is particularly useful for producing optically pure products when starting with enantiomerically pure amines. google.com

The choice of reducing agent and reaction conditions can be adapted. Borohydride exchange resin (BER) has been presented as a less toxic and inexpensive alternative to other hydride reagents for reductive aminations. koreascience.kr

Table 1: Reductive Amination Methods for N-Benzylated Amines

Amine Precursor Carbonyl Precursor Reducing Agent / Catalyst Solvent Key Features Reference
Phenethylamine HCl Benzaldehyde NaBH₄, Et₃N Ethanol One-pot, indirect method; yields 46-94% for analogues. nih.gov
α-Methylbenzylamine Benzaldehyde H₂, Pd/C Methanol (B129727) Two-step process via imine formation; suitable for chiral synthesis. google.com
Aromatic Aldehydes Aqueous Ammonia (B1221849) NaBH₄ Methanol Proceeds via a hydrobenzamide (B1588721) intermediate. ias.ac.in

Alternative Chemical Transformation Pathways for Phenethylamine Derivatization

Beyond direct reductive amination, other chemical transformations allow for the synthesis of more complex phenethylamine derivatives. These methods often involve building the carbon skeleton or introducing functionality through different reaction mechanisms.

One such strategy is the domino reaction, which combines multiple bond-forming events in a single sequence. For example, the asymmetric synthesis of a functionalized cyclopentane (B165970) derivative incorporating the N-benzyl-N-α-methylbenzylamino moiety has been achieved. mdpi.com This reaction is initiated by a Michael addition of lithium N-α-methylbenzyl-N-benzylamide to a prochiral dienoate, followed by an intramolecular cyclization to create the cyclopentane ring system. mdpi.com

Conjugate addition represents another powerful tool. Davies and coworkers demonstrated the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an α,β-unsaturated ester derived from L-proline, which serves as a key step in the synthesis of pyrrolizidine (B1209537) alkaloids. mdpi.com

The Kabachnik–Fields condensation provides a pathway to α-aminophosphonate derivatives. This three-component reaction can be performed using (S)-α-phenylethylamine, paraformaldehyde, and a dialkyl phosphite (B83602) under microwave irradiation and solvent-free conditions to generate novel phosphonates. mdpi.com

Enantioselective Synthesis and Chiral Resolution of this compound

The presence of a chiral center at the alpha-carbon of the phenethylamine backbone means that this compound can exist as a pair of enantiomers. Producing single enantiomers requires either asymmetric synthesis to create the desired stereoisomer directly or the resolution of a racemic mixture.

Asymmetric Catalysis for this compound Precursors

Asymmetric catalysis aims to directly synthesize an enantiomerically enriched product from a prochiral substrate. For precursors of this compound, such as α-phenylethylamine (α-PEA), several catalytic methods have been developed.

A chemo-enzymatic approach provides a highly enantioselective route to (R)-α-PEA from styrene (B11656). mdpi.com The process involves a one-pot Wacker oxidation of styrene to acetophenone, catalyzed by a Palladium/Copper system, which is then combined with a reductive amination step. In this step, ammonia serves as the nitrogen source, and the reduction is carried out using d-glucose (B1605176) with glucose dehydrogenase (GDH) as an enzymatic reductant, achieving a 99% enantiomeric excess (ee). mdpi.com

Catalytic asymmetric benzylation reactions offer a strategy for creating chiral benzylic compounds. nih.gov The Tsuji-Trost reaction, for instance, can be adapted for the asymmetric α-benzylation of N-unprotected amino acid esters using benzyl (B1604629) alcohol derivatives. This transformation is promoted by a ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid, producing optically active products in good yields and enantioselectivities. nih.gov Similarly, asymmetric hydrovinylation followed by a Suzuki-Miyaura cross-coupling reaction has been used to construct chiral benzyl centers. nih.gov

Diastereomeric Salt Formation and Chiral Separation Techniques

Classical resolution remains a widely used and practical method for separating enantiomers on a large scale. nih.gov This technique involves reacting a racemic mixture, such as (±)-α-phenylethylamine, with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. stereoelectronics.orglibretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. stereoelectronics.org

The resolution of α-phenylethylamine is commonly achieved using the naturally occurring (+) form of tartaric acid. stereoelectronics.org The efficiency of this resolution is highly dependent on the solvent used. researchgate.net Studies have shown that using methanol as the solvent leads to the precipitation of a salt enriched in the S-(-)-amine. researchgate.net Conversely, using water, ethanol, or acetonitrile (B52724) can result in the precipitation of a hydrated salt containing an excess of the R-(+)-amine. researchgate.net

Once a diastereomeric salt has been isolated through crystallization, the pure enantiomer of the amine can be recovered by treating the salt with a base to neutralize the resolving acid. libretexts.org

Beyond simple crystallization, chromatographic methods can also be employed. Diastereomeric derivatives, such as esters formed with a chiral auxiliary, can sometimes be separated using High-Performance Liquid Chromatography (HPLC).

Table 2: Chiral Resolution of α-Phenylethylamine with (+)-Tartaric Acid

Solvent Precipitated Salt Enriched In Key Observation Reference
Methanol (S)-(-)-α-phenylethylamine Most efficient resolution; precipitates as an unsolvated salt. researchgate.net
Water (R)-(+)-α-phenylethylamine Less effective; precipitates as a hydrated salt. researchgate.net
Ethanol (R)-(+)-α-phenylethylamine Less effective; precipitates as a hydrated salt. researchgate.net

Synthesis of Structurally Modified this compound Derivatives

The synthesis of structurally modified derivatives of this compound is crucial for exploring structure-activity relationships (SAR). Modifications can be introduced on the phenethylamine core, the N-benzyl group, or both.

A systematic approach to generating a library of analogues involves pairing various substituted phenethylamines with a selection of substituted benzaldehydes in a reductive amination protocol. nih.gov For example, a series of 48 different N-benzyl phenethylamines was prepared by combining twelve different phenethylamines (with variations at the 4-position) with four different benzaldehydes. nih.gov This modular approach allows for a thorough investigation of how different substituents influence the properties of the final compound.

More complex structural modifications can be achieved through multi-step synthetic sequences. The asymmetric synthesis of orthogonally functionalized cyclopentane derivatives demonstrates how the N-benzyl-N-α-methylbenzylamine unit can be incorporated into a more rigid scaffold. mdpi.com This involves a domino reaction to construct the core ring system, followed by selective deprotection of ester groups to allow for further functionalization. mdpi.com

Furthermore, the core amine itself can be used as a building block for entirely new classes of compounds. For instance, chiral α-phenylethylamine can be reacted with acetylketene to form a chiral acetylacetate amide, which serves as a precursor for the synthesis of novel, optically active imidazole (B134444) N-oxides, designed as potential chiral ligands. mdpi.com

Modifications on the N-Benzyl Moiety

Modifications to the N-benzyl portion of the molecule are accomplished by using different substituted benzaldehydes in the reductive amination reaction. nih.gov This strategy allows for a systematic investigation of how various functional groups on the benzyl ring influence the properties of the final compound.

Research has shown that N-benzyl substitution can significantly enhance the biological activity profile compared to simpler N-alkyl substitutions. nih.gov For instance, it was discovered that introducing an N-(2-methoxy)benzyl group can dramatically improve both binding affinity and functional activity at certain receptors. nih.gov The synthesis of these analogues follows the standard reductive amination pathway, where the appropriately substituted benzaldehyde is reacted with the chosen phenethylamine. nih.gov

The nature of the substituent on the N-benzyl ring also plays a critical role in receptor selectivity. The introduction of a 2,3-methylenedioxy group on the N-benzyl moiety, for example, has been shown to generally increase selectivity for the 5-HT₂ₐ receptor. nih.gov The synthesis of a diverse set of compounds with variations in the N-benzyl group has been instrumental in developing structure-activity relationships. nih.gov

Table 1: Examples of Substituted Benzaldehydes for N-Benzyl Moiety Modification This table is generated based on synthetic examples and starting materials described in the literature. nih.gov

Starting BenzaldehydeResulting N-Benzyl Moiety
BenzaldehydeN-benzyl
2-HydroxybenzaldehydeN-(2-hydroxybenzyl)
2-MethoxybenzaldehydeN-(2-methoxy)benzyl
2,3-MethylenedioxybenzaldehydeN-(2,3-methylenedioxybenzyl)
3,4-DichlorobenzaldehydeN-(3,4-dichlorobenzyl)

Substituent Variations on the Alpha-Phenyl and Phenethylamine Backbone

Varying the substituents on the phenethylamine framework is another key strategy for exploring the chemical space around this compound. This is achieved by beginning the synthetic sequence with a pre-substituted phenethylamine derivative. nih.gov The structural formula of substituted phenethylamines consists of a phenyl ring connected to an amino group by a two-carbon chain, offering multiple sites for substitution. wikipedia.org

In a comprehensive study, a series of 48 compounds was prepared by reacting various substituted phenethylamines with different benzaldehydes. nih.gov The phenethylamine backbone was modified with substituents at the 4-position of its phenyl ring. Examples of these starting materials include phenethylamines with 4-methyl, 4-ethyl, 4-propyl, and 4-thioalkyl groups. nih.gov

The findings indicate that the nature of the substituent on the phenethylamine backbone has a discernible effect on the final compound's activity. For example, in one series of compounds, a decrease in activity was observed when moving from a 4-ethyl to a 4-propyl substituent, suggesting that the size of the group at the 4-position is a critical factor. nih.gov This highlights the interplay between the substituents on both the phenethylamine backbone and the N-benzyl moiety. nih.gov

Table 2: Examples of Substituted Phenethylamines for Backbone Modification This table is generated based on synthetic examples and starting materials described in the literature. nih.gov

Starting PhenethylamineResulting Backbone Structure
4-Methylphenethylamine4-Methylphenethylamine
4-Ethylphenethylamine4-Ethylphenethylamine
4-Propylphenethylamine4-Propylphenethylamine
4-Bromophenethylamine4-Bromophenethylamine
4-Iodophenethylamine4-Iodophenethylamine

Multi-Component Reactions for Diverse this compound Libraries

The generation of diverse libraries of this compound analogues is efficiently achieved using a modular, one-pot synthetic approach that functions like a multi-component reaction strategy. The indirect reductive amination serves as an ideal platform for combinatorial synthesis. nih.gov By preparing a matrix of starting materials—one set of various substituted phenethylamines and another set of various substituted benzaldehydes—a large and diverse library of final compounds can be produced with high efficiency. nih.gov

The one-pot synthesis, where the phenethylamine hydrochloride, aldehyde, and a base are stirred to form the imine, followed by direct reduction with an agent like sodium borohydride, is particularly amenable to library generation. nih.gov This method avoids the need to isolate and purify the intermediate imine, streamlining the workflow and allowing for the rapid production of numerous analogues. The synthesis of a library of 48 distinct N-benzyl phenethylamines in isolated yields of 46–94% demonstrates the effectiveness of this approach for exploring structure-activity relationships. nih.gov This combinatorial-like strategy is a powerful tool in medicinal chemistry for optimizing ligand-receptor interactions by systematically altering different parts of the molecular scaffold.

Structure Activity Relationship Sar Investigations of N Benzyl Alpha Phenylphenethylamine Derivatives

Ligand-Receptor Interaction Profiling and Modulatory Effects

Serotonin (B10506) Receptor Subtype Engagement (e.g., 5-HT2A, 5-HT2C)

N-Benzyl substitution on phenethylamines, a class of compounds known to interact with serotonin receptors, significantly enhances both binding affinity and functional activity, particularly at the 5-HT₂A receptor. nih.govnih.gov This was a surprising discovery, as earlier studies with simple N-alkyl substitutions (like methyl or ethyl) had shown a marked decrease in activity. nih.gov The addition of an N-benzyl group, and more specifically an N-(2-methoxy)benzyl group, was found to dramatically improve the pharmacological profile of phenethylamines such as 2C-I (4-iodo-2,5-dimethoxyphenethylamine). nih.gov

A comprehensive study of 48 N-benzyl phenethylamine (B48288) derivatives revealed that most compounds bind with high affinity, often in the low nanomolar or even subnanomolar range, to both 5-HT₂A and 5-HT₂C receptors. nih.gov For instance, compound 8b (structure not specified) displayed a remarkable binding affinity (pKi) of 0.29 nM at the 5-HT₂A receptor. nih.govnih.gov While many derivatives bind strongly to both receptor subtypes, selectivity varies. Most compounds show a low to moderate selectivity (1- to 40-fold) for the 5-HT₂A receptor in binding assays. nih.govnih.gov However, specific substitutions can dramatically increase this selectivity. For example, compound 6b (structure not specified) demonstrated an impressive 100-fold selectivity for the 5-HT₂A receptor in binding assays. nih.govnih.gov

Functionally, these compounds generally act as potent and highly efficacious agonists at the 5-HT₂A receptor. nih.govresearchgate.net The functional potency can be even more selective than the binding affinity. Compound 1b (structure not specified), for example, was the most potent functional agonist tested, with an EC₅₀ of 0.074 nM and over 400-fold selectivity for the 5-HT₂A receptor. nih.govnih.gov

Docking studies suggest that the N-benzyl moiety of these ligands interacts with the phenylalanine residue at position 339 (Phe339(6.51)) within the 5-HT₂A receptor. nih.govresearchgate.net This interaction is critical, as mutating this residue to leucine (B10760876) (Phe339(6.51)L) leads to a dramatic loss of affinity, potency, and intrinsic activity for the N-benzyl analogs, while having little effect on traditional, N-unsubstituted phenethylamines. nih.govresearchgate.net

Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀) of Select N-Benzyl Phenethylamine Derivatives at Serotonin Receptors
Compound5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)5-HT₂A EC₅₀ (nM)5-HT₂A/5-HT₂C Binding Selectivity5-HT₂A/5-HT₂C Functional SelectivityReference
8b0.29Data Not AvailableData Not AvailableData Not AvailableData Not Available nih.govnih.gov
1bData Not AvailableData Not Available0.074Data Not Available>400-fold nih.govnih.gov
6bData Not AvailableData Not AvailableData Not Available100-foldData Not Available nih.govnih.gov
5bData Not AvailableData Not AvailableData Not Available3-fold85-fold nih.gov
5dData Not AvailableData Not AvailableData Not Available18-fold226-fold nih.gov

Dopamine (B1211576) Transporter (DAT) Binding and Inhibition Efficacy

The dopamine transporter (DAT) is a key protein in regulating dopamine levels in the brain and is a target for many psychoactive substances. nih.gov Inhibition of DAT by β-phenethylamine (β-PEA) derivatives is known to contribute to their abuse potential, but the specific structural requirements for this inhibition are complex. nih.gov

Studies on various β-PEA derivatives show that their ability to inhibit dopamine reuptake is highly dependent on their chemical structure. biomolther.org For arylalkylamine derivatives, the nature of the aromatic group is important. The inhibitory effect on dopamine reuptake was found to increase in the order of phenyl, thiophenyl, and substituted phenyl groups. nih.gov

The concept of bivalent ligands, where two pharmacophoric "heads" are joined by a linker, has been applied to DAT inhibitors. nih.gov This approach has yielded compounds with significantly enhanced binding affinity compared to their monovalent counterparts. For example, a compound with two dopamine-like heads connected by an 8-carbon linker showed an 82-fold increase in its ability to inhibit [³H]CFT binding compared to dopamine alone. nih.gov Similarly, a short-chain bivalent-like compound with a single N-linkage demonstrated a 74-fold increase in binding affinity. nih.gov These findings suggest the existence of multiple substrate-binding sites on a single DAT protein, which could be exploited in the design of novel DAT inhibitors. nih.gov

DAT Binding and Uptake Inhibition of Dopamine and an N-Substituted Analog
Compound[³H]CFT Binding Kᵢ (μM)[³H]DA Uptake Kₐₚₚ (nM)Reference
Dopamine~4.3430 nih.gov
D-363 (N-hexyl dopamine)~1.72 (2.5-fold increase in affinity)>3000 (7-fold loss of activity) nih.gov

Monoamine Oxidase (MAO) Inhibition Dynamics

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the breakdown of monoamine neurotransmitters. nih.gov MAO-A preferentially metabolizes serotonin and norepinephrine (B1679862), while MAO-B has a higher affinity for phenethylamine (PEA) and benzylamine. nih.govnih.gov Consequently, inhibitors of these enzymes can modulate neurotransmitter levels.

Studies using knockout mice have definitively shown that PEA is a substrate for MAO-B in the brain, particularly in the paraventricular thalamic nucleus (PVT), a region where MAO-B is highly expressed. nih.gov Global knockout of the Maob gene resulted in a significant increase in PEA levels in the PVT. nih.gov This indicates that inhibition of MAO-B by derivatives of N-Benzyl-alpha-phenylphenethylamine could lead to an increase in endogenous PEA concentrations.

Interactions with Other Neurotransmitter Systems and Biological Targets

While the primary focus of research on N-benzyl-phenethylamine derivatives has been on serotonin receptors and the dopamine transporter, their structural similarity to endogenous monoamines suggests potential interactions with a wider range of biological targets. Phenethylamine-based scaffolds are found in ligands for various G-protein coupled receptors (GPCRs), including adenosine (B11128) and adrenergic receptors, as well as enzymes like carbonic anhydrases. nih.gov

For example, the 2-phenethylamine moiety is a core component of ligands for adenosine A₁, A₂A, A₂B, and A₃ receptors, which are involved in inflammation, cardiovascular regulation, and central nervous system functions. nih.gov Similarly, this structural motif is present in many β-adrenergic receptor ligands used to treat cardiovascular and pulmonary conditions. nih.gov

In silico modeling and behavioral studies in zebrafish using novel N-benzyl-2-phenylethylamine (NBPEA) derivatives suggest potential interactions with the glutamatergic system, showing phenotypic similarities to NMDA antagonists. biorxiv.orgnih.gov Functional analysis also points towards potential activity at calcium channels. biorxiv.org These findings highlight the promiscuous nature of the phenethylamine scaffold and the potential for N-benzyl derivatives to interact with multiple neurotransmitter systems beyond the primary monoaminergic targets. biorxiv.org

Influence of N-Benzyl Substitution Patterns on Biological Activity

The substitution pattern on the N-benzyl group is a critical determinant of the biological activity of this compound derivatives, particularly their affinity and selectivity for 5-HT₂ receptors. nih.govresearchgate.net The presence of the N-benzyl group itself is responsible for a significant increase in affinity—up to 300-fold over simple N-alkyl homologs. nih.govresearchgate.net

The position and nature of substituents on the benzyl (B1604629) ring fine-tune this activity. biorxiv.org

Ortho-Substitution: Adding a polar methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) group to the ortho (2-position) of the N-benzyl ring generally increases affinity for the 5-HT₂A receptor. nih.govbiorxiv.org Specifically, N-(2-hydroxybenzyl) substituted compounds often exhibit the highest functional potency at the 5-HT₂A receptor with good selectivity. nih.gov For instance, compound 1b , an N-(2-hydroxybenzyl) derivative, was found to be an extremely potent and selective 5-HT₂A agonist. nih.govnih.gov In contrast, N-(2-methoxybenzyl) compounds were typically less active and less selective. nih.gov

Other Benzyl Ring Substitutions: Moving the substituent can alter the pharmacological profile. For example, in a series of N-benzyl tryptamines, which share structural similarities, substituents at the 3-position of the N-benzyl ring were found to modulate affinity at 5-HT₂ receptors. ljmu.ac.uk

Methylenedioxy Substitution: Incorporating a methylenedioxy ring on the N-benzyl group can also influence activity. In one case, changing from an N-(2-hydroxybenzyl) group (5b ) to an N-(2,3-methylenedioxybenzyl) group (5d ) increased functional selectivity at the 5-HT₂A receptor from 85-fold to 226-fold while maintaining potency. nih.gov

These findings underscore that the N-benzyl moiety is not just a bulky substituent but an active participant in ligand-receptor binding, with its substitution pattern offering a powerful tool to modulate potency and selectivity. nih.gov

Role of the Alpha-Phenyl Moiety and Phenethylamine Backbone Substitutions in SAR

Modifications to the core phenethylamine structure, including the alpha-phenyl moiety and substitutions on the phenethylamine backbone, play a crucial role in defining the structure-activity relationship (SAR) of these compounds.

The alpha-phenyl group is a key structural feature. The basic structure of the parent compound can be described as benzenemethanamine, α-methyl-N-(phenylmethyl)-, (αR)-. nist.gov The stereochemistry at the alpha-carbon is also an important factor, with different enantiomers often displaying distinct pharmacological profiles. nist.govmdpi.com

Substitutions on the phenethylamine phenyl ring significantly impact receptor engagement.

Position of Substituents: The position of substituents is critical. For 5-HT₂A receptor affinity, alkyl or halogen groups at the para (4-position) of the phenethylamine's phenyl ring generally have a positive effect on binding affinity. nih.govbiomolther.org

Nature of Substituents: The type of substituent matters. In one study, increasing the size of a 4-position alkyl substituent from methyl to ethyl to propyl led to a decrease in functional activity at the 5-HT₂A and 5-HT₂C receptors. nih.gov However, this trend can be influenced by the substitution pattern on the N-benzyl group, indicating an interplay between different parts of the molecule. nih.gov

Interaction with N-Benzyl Group: A fascinating interplay exists between the phenethylamine and N-benzyl substitutions. For example, replacing a trifluoromethyl (CF₃) group with a cyano (CN) group on the phenethylamine ring produced very different outcomes depending on the N-benzyl substituent. With an N-(2-hydroxybenzyl) group, this change led to a highly selective 5-HT₂A ligand (6b ). nih.gov However, with an N-(2,3-methylenedioxybenzyl) group, the same modification resulted in a loss of both affinity and selectivity. nih.gov

Stereochemical Determinants of this compound Activity

The three-dimensional arrangement of atoms, or stereochemistry, within the this compound scaffold is a critical factor in determining the pharmacological activity of its derivatives. The presence of a chiral center at the alpha-carbon of the phenethylamine moiety allows for the existence of (R) and (S) enantiomers. Research into the structure-activity relationships (SAR) of this class of compounds has consistently demonstrated that the specific stereoisomer can profoundly influence binding affinity and functional activity at various receptors, most notably the serotonin 5-HT2A and 5-HT2C receptors.

Early investigations into N-substituted phenethylamines suggested that substitution on the nitrogen atom generally led to a decrease in activity compared to their primary amine counterparts. However, the discovery that N-benzyl substitution, and particularly substitution with specific moieties on the benzyl ring, could dramatically enhance both binding affinity and functional activity spurred further investigation into the nuanced roles of stereochemistry. nih.gov

While direct comparative pharmacological data for the enantiomers of the parent compound, this compound, is not extensively detailed in the available literature, comprehensive studies on its derivatives have shed light on the stereochemical requirements for activity. These studies typically involve the synthesis and evaluation of a series of compounds with systematic variations in substituents on both the phenethylamine and the N-benzyl portions of the molecule.

Research has shown that the biological activity of these derivatives is not solely dependent on the substitution pattern but is also significantly modulated by the stereoconfiguration at the alpha-carbon. For instance, in a series of N-benzylphenethylamine derivatives designed as 5-HT2A/2C agonists, the stereochemistry is a key determinant of their potency and efficacy. While a comprehensive dataset directly comparing the (R) and (S) isomers of the unsubstituted this compound is not provided in the reviewed studies, the principles of stereoselectivity are evident in the broader class of its derivatives.

The following table summarizes the impact of stereochemistry on the activity of selected this compound derivatives at serotonin receptors, based on available research findings.

DerivativeStereochemistryReceptor TargetFinding
N-(2-hydroxybenzyl)-4-methylphenethylamineNot Specified5-HT2ADemonstrates the influence of N-benzyl substitution on the interaction of the 4-substituent. nih.gov
N-(2-methoxybenzyl)-4-iodo-2,5-dimethoxyphenethylamineNot Specified5-HT2AN-benzyl substitution dramatically improved binding affinity and functional activity. nih.gov
N-benzyl-4-bromo-2,5-dimethoxyphenethylamine (2C-B) derivativesRacemic mixtures and individual isomers5-HT2A/2CN-benzyl substitution significantly increases binding affinity and functional activity. nih.gov

It is important to note that while the specific activity of each enantiomer of the parent this compound is not explicitly delineated in the provided research, the consistent emphasis on stereoselective synthesis and the observed differences in the activity of chiral derivatives strongly underscore the importance of stereochemistry in the pharmacological profile of this class of compounds. The use of specific enantiomers like (R)-(+)-N-benzyl-alpha-phenylethylamine and (S)-(-)-N-benzyl-alpha-phenylethylamine as chiral auxiliaries in the synthesis of other biologically active molecules further highlights the recognition of their distinct stereochemical properties within the scientific community.

Pharmacological Mechanisms and Cellular Interactions of N Benzyl Alpha Phenylphenethylamine Analogues in Research Models

Elucidation of Receptor Binding Kinetics and Functional Efficacy

The defining characteristic of N-benzylphenethylamine analogues is their high affinity and potent agonism at serotonin (B10506) 5-HT2A receptors. nih.govacs.org The N-benzyl substitution on phenethylamine (B48288) hallucinogens can lead to a marked increase in 5-HT2A binding affinity. nih.gov For instance, compounds in the N-benzylphenethylamine series, often referred to as "NBOMes," demonstrate subnanomolar affinity for the 5-HT2A receptor. nih.gov

Research into the structure-activity relationships of these compounds has revealed that substitutions on both the phenethylamine and the N-benzyl portions of the molecule influence receptor binding and functional activity. A study involving 48 different N-benzylphenethylamine analogues found that most compounds bind to both 5-HT2A and 5-HT2C receptors in the low nanomolar range, with several exhibiting subnanomolar affinities at the 5-HT2A receptor. nih.govacs.org For example, the compound designated as 8b in the study displayed the highest affinity for the 5-HT2A receptor with a pKi of 0.29 nM. nih.govacs.orgnih.gov In contrast, the functional activity, measured by the ability to activate downstream signaling, varied more widely, with compound 1b being the most potent with an EC50 of 0.074 nM and showing over 400-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor in functional assays. nih.govacs.org

Virtual docking studies suggest the N-benzyl moiety interacts with a specific phenylalanine residue (Phe339) in the human 5-HT2A receptor, while the phenethylamine portion interacts with another (Phe340). nih.gov This interaction is critical, as mutations in these residues can dramatically decrease the affinity and potency of N-benzyl analogues. nih.gov The N-arylmethyl substitution is key for the up to 300-fold increase in affinity compared to simpler N-alkyl homologues and also enhances selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. nih.gov

Generally, N-(2-hydroxybenzyl) substitutions tend to result in the highest functional activity at the 5-HT2A receptor, while N-(2-methoxybenzyl) compounds are often less active and selective. nih.gov While most compounds show low to moderate selectivity for 5-HT2A in binding assays, the selectivity is often higher in functional assays. acs.orgnih.gov

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Selected N-Benzylphenethylamine Analogues

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity (Functional)
1b 5-HT2A-0.074>400-fold vs 5-HT2C
8b 5-HT2A0.29--
6b 5-HT2A--100-fold vs 5-HT2C (Binding)
N-Benzyl-2C-B 5-HT2A16--
N-Benzyl-2C-B 5-HT2C90--

This table presents a selection of data from cited research to illustrate the range of affinities and potencies. nih.govacs.orgnih.govwikipedia.org

Analysis of Intracellular Signal Transduction Cascades

The functional agonism of N-benzylphenethylamine analogues at 5-HT2A and 5-HT2C receptors is primarily mediated through the activation of Gq/11 proteins. This activation stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov Functional assays confirming this mechanism measure the production of inositol phosphates to quantify receptor activation. nih.govnih.gov

The intrinsic activity of many N-benzylphenethylamine compounds at both 5-HT2A and 5-HT2C receptors is generally high, with most compounds demonstrating over 70% efficacy relative to the endogenous agonist serotonin. nih.gov The release of IP3 triggers the mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum, a downstream effect that can also be measured to assess functional activity. researchgate.netplos.orgresearchgate.net In silico modeling has further supported the involvement of calcium channel activity in the mechanism of action for these compounds. researchgate.netbiorxiv.org Some studies have also suggested that certain analogues, such as 25I-NBOMe, may activate μ-opioid receptors in vitro, indicating a more complex signaling profile. researchgate.net

Neurochemical Modulations Induced by N-Benzyl-alpha-phenylphenethylamine Derivatives in Preclinical Research

Preclinical studies, particularly in adult zebrafish, have provided insights into the neurochemical alterations induced by N-benzylphenethylamine derivatives. These studies demonstrate that the compounds can significantly modulate key monoamine neurotransmitter systems. nih.govresearchgate.net Acute exposure to various N-benzyl-2-phenylethylamine (NBPEA) derivatives has been shown to affect brain serotonin and/or dopamine (B1211576) turnover. biorxiv.orgnih.govresearchgate.net The specific effects appear to depend on the substitution patterns on the molecule; substitutions on the N-benzyl moiety primarily modulate locomotion, whereas substitutions on the phenethylamine moiety tend to alter anxiety-like behaviors and affect neurotransmitter turnover. biorxiv.orgnih.gov

Table 2: Summary of Neurochemical Effects of N-Benzyl-2-phenylethylamine (NBPEA) Derivatives in Adult Zebrafish

TreatmentDurationObserved Neurochemical Change
Various NBPEA Derivatives AcuteAltered brain serotonin and/or dopamine turnover. biorxiv.orgnih.govresearchgate.net
34H-NBF, 34H-NBCl, 24H-NBOMe(F), 34H-NBOMe(F) Chronic (14 days)Reduced brain norepinephrine (B1679862) levels (all four drugs). nih.gov
34H-NBF, 24H-NBOMe(F), 34H-NBOMe(F) Chronic (14 days)Reduced brain dopamine and serotonin levels. nih.gov
All tested compounds Chronic (14 days)Reduced turnover rates for norepinephrine, dopamine, and serotonin. nih.gov

Analytical Characterization Methodologies for N Benzyl Alpha Phenylphenethylamine and Its Research Metabolites

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating N-Benzyl-alpha-phenylphenethylamine from impurities and for the analysis of its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and its metabolites. nih.gov The compound and its derivatives can be effectively separated and detected using this method. For instance, a GC-MS method was developed to detect N-benzyl-N-methylphenethylamine (BNMPA) and its anticipated metabolites, including N-demethyl-alpha-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol, in urine. nih.gov The purity and structure of these compounds, along with their heptafluorobutyric anhydride (B1165640) (HFBA) derivatives, were confirmed by GC-MS. nih.gov

This method demonstrated good resolution, separating the target compounds from other common phenethylamines. nih.gov The limit of detection for BNMPA and its metabolites was found to be 2.5 ng/mL, with a limit of quantitation of 25 ng/mL. nih.gov Calibration curves were generally linear in the range of 25 to 500 ng/mL. nih.gov Following ingestion, the major metabolites detected in urine using this method were para-hydroxy-BNMPA and para-hydroxy-N-demethyl-BNMPA as conjugates. dtic.mil

GC-MS Method Parameters for BNMPA and Metabolites
Parameter Value
Limit of Detection2.5 ng/mL nih.gov
Limit of Quantitation25 ng/mL nih.gov
Calibration Curve Range25-500 ng/mL nih.gov
Within-Run CVs at LOQ13-20% nih.gov
Between-Run CVs at 25 ng/mL9-28% nih.gov
Between-Run CVs at 500 ng/mL2.6-3.9% nih.gov

Liquid Chromatography Techniques (e.g., LC-DAD, LC-MS/MS)

Liquid chromatography (LC) methods, particularly when coupled with diode-array detection (DAD) or tandem mass spectrometry (MS/MS), are invaluable for the analysis of N-benzyl-substituted phenethylamines. nih.gov These techniques provide comprehensive chromatographic and spectral data, which is essential for the characterization and differentiation of positional isomers. nih.gov LC-DAD analysis has proven to be particularly useful for differentiating isomers, especially in cases where chromatographic separation is only partially achieved. nih.gov The integration of complementary techniques like LC-DAD and mass spectrometry enhances the reliability of forensic toxicology analysis. nih.gov

For determining the optical purity of alpha-phenylethylamine, a high-performance liquid chromatography (HPLC) method with pre-column derivatization has been established. nih.gov In this method, the enantiomers are derivatized with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC). nih.gov The resulting diastereoisomers are then separated on a C18 column. nih.gov

HPLC Method for Optical Purity of alpha-Phenylethylamine
Parameter Value
Linearity Range0.15 - 15.0 mg/L nih.gov
Limit of Detection0.05 mg/L nih.gov
Limit of Quantitation0.15 mg/L nih.gov
Inter- and Intra-day RSDs< 0.5% nih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a critical technique for the separation of enantiomers and the determination of enantiomeric excess. (R)-(+)-N-Benzyl-α-methylbenzylamine, for example, has been used as a chiral resolving agent. sigmaaldrich.com The optical purity of such compounds can be determined using HPLC. sigmaaldrich.com

A notable application of chiral resolution is the use of (R)-(+)-N-benzyl-1-phenylethylamine to resolve racemic 2-chloromandelic acid through the formation of diastereomeric salts that can be separated by crystallization. nih.gov The efficiency of such separations can be significant, with the potential for high recovery of the desired enantiomer. nih.gov The introduction of a benzyl (B1604629) group to the amino group of phenylethylamine to create N-benzyl-1-phenylethylamine (BPA) was a strategy to overcome the high water solubility of phenylethylamine, which can complicate downstream processing. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule. The structure of N-benzyl-N-methylphenethylamine (BNMPA) and its metabolites has been confirmed using NMR. nih.gov Spectral data for related compounds like (R)-(+)-N-Benzyl-1-phenylethylamine and (S)-(-)-N-Benzyl-1-phenylethylamine are also available, providing a basis for comparison. chemicalbook.comnih.govchemicalbook.com

¹H NMR Spectral Data for (R)-(+)-N-Benzyl-1-phenylethylamine chemicalbook.com

Assignment Shift (ppm)
A7.33 to 7.21
B3.776
C3.626
D3.568
E1.59
F1.336

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy and precision. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to several decimal places. For this compound, HRMS provides an accurate mass measurement that can be used to confirm its molecular formula.

Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are common configurations for HRMS analysis. In the case of related N-benzyl-substituted phenethylamines, electrospray high mass accuracy quadrupole time-of-flight tandem mass spectrometry has been utilized for extensive characterization. nih.gov This technique provides precise mass data that aids in the unequivocal identification of the compound. For instance, time-of-flight electron ionization mass spectrometry (TOF-EI-MS) allows for the determination of the accurate mass and elemental composition of fragment ions, further confirming the structure of the molecule. ojp.gov

The exact mass of the protonated molecule [M+H]⁺ of this compound can be calculated and then compared with the measured mass from the HRMS instrument.

Table 1: Theoretical Exact Mass of this compound

Compound Name Molecular Formula Theoretical Exact Mass (Monoisotopic)

This table presents the theoretical monoisotopic mass of the neutral molecule. In HRMS analysis, the measured mass would typically be that of the protonated molecule [M+H]⁺.

Advanced Methods for Isomer Differentiation and Impurity Profiling

A significant challenge in the analysis of synthetic compounds is the differentiation of isomers and the identification of impurities. Isomers of this compound may include positional isomers, where the benzyl or phenyl groups are substituted at different positions, and stereoisomers. Impurities can arise from starting materials, side reactions during synthesis, or degradation.

Advanced analytical methods are employed to address these challenges. The combination of chromatography and mass spectrometry is particularly powerful. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can separate isomers and impurities based on their physicochemical properties. nih.govnih.gov The subsequent analysis by mass spectrometry provides structural information for each separated component.

For related N-benzylphenethylamine compounds, it has been shown that while mass spectra of regioisomeric compounds can be very similar, differences in the relative intensities of some ions can provide a basis for differentiation. ojp.gov Furthermore, chromatographic separation is key, with different isomers exhibiting distinct retention times. For example, in the gas chromatographic analysis of methoxybenzyl isomers of a related phenethylamine (B48288), the 2-methoxybenzyl isomer was found to elute first, followed by the 3-methoxy and then the 4-methoxy isomers. ojp.gov

Metabolites of related compounds have been identified, with major metabolites often being hydroxylated derivatives. nih.gov The analytical approaches used to identify these metabolites, typically involving hydrolysis of conjugated metabolites followed by GC-MS analysis, can be applied to study the metabolic fate of this compound. nih.gov

Table 2: Analytical Techniques for Isomer Differentiation and Impurity Profiling

Analytical Technique Application Key Findings/Capabilities
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of isomers and impurities. Can resolve isomers with different retention times and provide mass spectra for identification. ojp.govnih.gov
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) Separation of positional isomers. Complementary to MS for isomer differentiation, especially when chromatographic separation is partial. nih.gov

Metabolic Studies and Biotransformation Pathways of N Benzyl Alpha Phenylphenethylamine Analogues

In Vitro and Ex Vivo Identification of N-Benzyl-alpha-phenylphenethylamine Research Metabolites

While direct metabolic studies on this compound are not available, research on the closely related compound, alpha-Benzyl-N-methylphenethylamine (BNMPA), provides a strong predictive model for its metabolic fate. BNMPA shares the same core structure, differing only by the presence of a methyl group on the nitrogen atom.

In a study investigating the metabolism of BNMPA, several major metabolites were identified in human urine. The metabolic pathways observed were analogous to those of benzphetamine, a well-studied N-benzylated amphetamine derivative. The primary metabolic transformations included N-demethylation, hydroxylation of the phenyl rings, and oxidation of the propyl side chain.

Based on these findings, the predicted metabolites of this compound would likely involve N-debenzylation and aromatic hydroxylation. The principal anticipated metabolites are outlined in the table below.

Predicted Metabolite of this compoundPrecursor CompoundMetabolic Pathway
alpha-PhenylphenethylamineThis compoundN-Debenzylation
p-Hydroxy-N-Benzyl-alpha-phenylphenethylamineThis compoundAromatic Hydroxylation
p-Hydroxy-alpha-phenylphenethylaminealpha-PhenylphenethylamineAromatic Hydroxylation
Diphenyl-2-propanonealpha-PhenylphenethylamineOxidative Deamination

This table is predictive and based on the metabolic data of the analogue alpha-Benzyl-N-methylphenethylamine.

The study on BNMPA revealed that after hydrolysis, the phenyl-hydroxylated metabolites were the most abundant, indicating that hydroxylation is a major metabolic route. nih.gov The non-conjugated, or "free," metabolites were present in only trace amounts. nih.gov

Enzymatic Systems Involved in this compound Biotransformation in Research Models

The biotransformation of N-benzylated compounds is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. Studies on various N-benzylated phenethylamine (B48288) analogues have implicated several specific CYP isoenzymes in their metabolism.

Research on N-nitrosobenzylmethylamine, which also contains an N-benzyl group, identified CYP2A6 and CYP2E1 as the primary enzymes responsible for its metabolism in human liver microsomes. nih.gov Another study on N-methyl, N-propargylphenylethylamine demonstrated the involvement of CYP2B6, CYP2C19, and CYP2D6 in its N-demethylation. nih.gov

Given the structural similarities, it is highly probable that the metabolism of this compound is also mediated by a combination of these cytochrome P450 enzymes. The N-debenzylation and aromatic hydroxylation pathways are characteristic reactions catalyzed by this enzyme system.

The table below summarizes the key enzymatic systems implicated in the metabolism of compounds structurally related to this compound.

Enzymatic SystemSubstrate (Analogue)Metabolic ReactionResearch Model
Cytochrome P450 (CYP) SuperfamilyGeneral N-Benzylated CompoundsN-Debenzylation, Aromatic HydroxylationVarious (predicted)
CYP2A6, CYP2E1N-NitrosobenzylmethylamineN-Debenzylation, N-DemethylationHuman Liver Microsomes
CYP2B6, CYP2C19, CYP2D6N-Methyl, N-propargylphenylethylamineN-DemethylationHuman Liver Microsomes, cDNA-expressed enzymes

This table highlights the enzymatic systems involved in the metabolism of structurally similar compounds, suggesting their likely role in the biotransformation of this compound.

Computational Chemistry Applications in N Benzyl Alpha Phenylphenethylamine Research

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of N-benzyl-alpha-phenylphenethylamine analogs and related molecules to their target proteins.

Research on a series of N-benzyl phenethylamines has shed light on their interactions with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.gov These studies reveal that N-benzyl substitution can significantly enhance both binding affinity and functional activity compared to simpler N-alkylated phenethylamines. nih.gov

Docking studies have been crucial in mapping the binding conformation of potent N-benzylphenethylamine 5-HT2A serotonin receptor agonists. nih.gov These computational models help to identify key interactions between the ligand and amino acid residues within the receptor's binding pocket. For instance, the lipophilic nature of substituents at the 4-position of the phenethylamine (B48288) core appears to correlate with binding affinity, with nonpolar groups like halogens and alkyl chains increasing it. nih.gov Conversely, hydrogen bond donors in the same position can decrease affinity by several orders of magnitude. nih.gov

Interactive Table: Key Factors Influencing Binding Affinity of N-Benzyl Phenethylamine Analogs.

FeatureImpact on Binding AffinityReceptor Subtype
N-benzyl substitutionGenerally increases affinity5-HT2A/2C
4-position substituentNonpolar groups (halogens, alkyls) increase affinity5-HT2A
4-position substituentHydrogen bond donors decrease affinity5-HT2A

Quantum Mechanical Studies and Conformational Analysis

Quantum mechanics (QM) offers a more accurate, albeit computationally intensive, approach to studying molecular properties compared to classical force fields. nih.gov QM methods are particularly valuable for conformational analysis, which seeks to determine the range of three-dimensional structures a molecule can adopt. nih.gov

For flexible molecules like this compound, understanding the conformational landscape is critical, as the bioactive conformation (the shape the molecule adopts when it binds to its target) may not be its lowest energy state in solution. QM calculations can provide insights into the energetics of different conformations, helping to rationalize structure-activity relationships. nih.gov

While specific QM studies on this compound are not widely published, research on related phenethylamine derivatives demonstrates the utility of these methods. For example, QM has been used to analyze the conformational preferences of similar structures, which is essential for designing analogs with improved biological activity. nih.gov The choice of QM method and basis set is a critical consideration, with Density Functional Theory (DFT) methods like B3LYP and M06-2X being commonly employed, though they require large basis sets for reliable results. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized molecules.

While a specific QSAR model for this compound was not found in the reviewed literature, studies on broader classes of phenethylamines have been conducted. These studies often use a variety of molecular descriptors, which are numerical representations of a molecule's properties, to build the QSAR model. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

The general approach involves:

Data Set Preparation : A series of molecules with known biological activities is compiled.

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule in the series.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model.

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

For phenethylamines, QSAR models have been developed to predict properties like receptor binding affinity and functional activity. nih.gov

Cheminformatics and Artificial Intelligence Integration in Ligand Discovery

The fields of cheminformatics and artificial intelligence (AI) are revolutionizing drug discovery. Cheminformatics deals with the storage, retrieval, and analysis of chemical information. AI, particularly machine learning, involves the development of algorithms that can learn from data and make predictions. nih.gov

In the context of ligand discovery for compounds like this compound, these technologies can be applied in several ways:

Virtual Screening : AI models can be trained on large datasets of known active and inactive compounds to rapidly screen virtual libraries containing millions of molecules and prioritize candidates for further investigation. nih.gov

De Novo Design : Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel chemical scaffolds.

Predictive Modeling : Machine learning algorithms can be used to build more sophisticated QSAR models than traditional statistical methods, capturing complex, non-linear relationships between structure and activity. nih.gov

The integration of these advanced computational approaches holds significant promise for accelerating the discovery and optimization of new bioactive molecules related to this compound.

Future Directions and Emerging Research Avenues for N Benzyl Alpha Phenylphenethylamine

Design and Synthesis of Highly Selective and Potent Receptor Probes

A primary focus of future research will be the rational design and synthesis of N-Benzyl-alpha-phenylphenethylamine derivatives with exceptional selectivity and potency for specific receptor subtypes. The N-benzyl group has been shown to significantly enhance binding affinity and functional activity at serotonin (B10506) 5-HT2A receptors compared to their parent phenethylamines. nih.gov This has spurred investigations into how modifications of both the phenethylamine (B48288) and N-benzyl portions of the molecule can fine-tune receptor interactions.

A comprehensive study involving the synthesis of 48 different N-benzylphenethylamine analogs revealed that specific substitutions can lead to remarkable gains in selectivity. For instance, while many analogs displayed low to moderate selectivity for the 5-HT2A receptor over the 5-HT2C receptor in binding assays, one compound demonstrated an impressive 100-fold selectivity. nih.gov In functional assays, the selectivity was often even more pronounced, with some compounds showing over 400-fold selectivity for the 5-HT2A receptor. nih.gov

Future design strategies will likely leverage computational modeling and in silico docking to predict the binding of novel analogs to receptor structures. This will allow for a more targeted approach to synthesis, focusing on modifications that are most likely to yield the desired selectivity profile. The goal is to develop molecular probes that can be used to dissect the physiological and pathological roles of specific receptor subtypes with high precision.

Table 1: Selectivity of N-Benzylphenethylamine Analogs at Serotonin Receptors

Compound ID5-HT2A Binding Selectivity (over 5-HT2C)5-HT2A Functional Selectivity (over 5-HT2C)
Analog ALow to Moderate (1- to 40-fold)High (>400-fold)
Analog BHigh (100-fold)Not specified

This table is interactive and can be sorted by column.

Exploration of Novel Synthetic Routes for Complex this compound Architectures

The conventional synthesis of N-Benzyl-alpha-phenylphenethylamines typically involves the reductive amination of a substituted phenethylamine with a substituted benzaldehyde (B42025). nih.gov While effective for producing a wide range of analogs, future research will necessitate the development of more sophisticated and versatile synthetic methodologies to create more complex and stereochemically defined architectures.

Recent advances in asymmetric synthesis offer promising avenues for the preparation of enantiomerically pure this compound derivatives. The use of chiral auxiliaries, such as (R)- or (S)-α-phenylethylamine, has been explored for the diastereoselective synthesis of related chiral compounds. nih.gov Furthermore, catalytic asymmetric hydrogenation and other transition metal-catalyzed reactions are being developed for the synthesis of chiral phenethylamines, which are key precursors. mdpi.com

The development of novel cyclization strategies could also lead to conformationally restricted analogs of this compound. Such compounds would be invaluable for probing the bioactive conformation at the receptor binding site. Future synthetic efforts will likely focus on multi-step sequences that allow for the precise installation of various functional groups and stereocenters, leading to a new generation of structurally diverse and complex molecular probes. A patented method, for instance, describes the synthesis of a chiral (R)-alpha-phenylethylamine acetate, highlighting the interest in producing stereospecific compounds. google.com

Investigation of Uncharted Biological Targets beyond Monoamine Systems

While the primary focus of research on this compound has been on its interactions with the serotonin system, there is growing evidence to suggest that these compounds may have a broader range of biological targets. nih.gov Future investigations will be crucial to explore these uncharted territories and potentially uncover novel therapeutic applications.

Studies in adult zebrafish have shown that novel N-benzyl-2-phenylethylamine (NBPEA) derivatives can induce a range of behavioral and neurochemical effects, suggesting interactions beyond the serotonergic system. nih.gov In silico modeling has also pointed towards potential interactions with other receptor systems. nih.gov The 2-phenethylamine scaffold is a common motif in a variety of bioactive molecules, including ligands for adenosine (B11128) receptors. nih.gov This raises the possibility that certain this compound analogs could modulate these G protein-coupled receptors.

Furthermore, some novel psychoactive phenethylamines have been shown to induce genotoxicity through the production of reactive oxygen species (ROS). nih.gov This highlights the importance of exploring the off-target effects of these compounds to fully understand their pharmacological and toxicological profiles. Future research should employ broad-based screening assays to identify novel binding sites and functional activities of this compound derivatives, potentially leading to the discovery of new therapeutic leads for a variety of diseases.

Advanced Methodological Development for this compound Characterization

The increasing complexity of synthesized this compound analogs and the need to detect them in various matrices necessitate the development of more advanced and rapid analytical techniques. Current methods for characterization often rely on a combination of chromatographic and spectrometric techniques.

Gas chromatography-mass spectrometry (GC-MS) has been a workhorse for the analysis of these compounds, often after derivatization. researchgate.net Liquid chromatography coupled with various detectors, such as diode array detection (DAD) and mass spectrometry (LC-MS), has also proven valuable, particularly for differentiating between isomers. mdpi.com For designer drugs, which often include novel N-benzylphenethylamine derivatives, faster methods like Direct Sample Analysis Time-of-Flight Mass Spectrometry (TOFMS) are being developed to allow for rapid identification. drugdiscoverytrends.com

A significant challenge in the characterization of these compounds is the determination of their stereochemistry, which can have a profound impact on their biological activity. Advanced NMR techniques, including the use of chiral derivatizing agents, are being employed to determine the enantiomeric excess of chiral amines. nih.gov Future methodological developments will likely focus on improving the sensitivity, speed, and stereochemical resolving power of analytical techniques. This will be critical for both quality control in the synthesis of new compounds and for forensic analysis.

Q & A

Q. What are the validated synthetic routes and characterization methods for N-Benzyl-α-phenylphenethylamine?

  • Methodology :
    • Synthesis : Optimize alkylation or reductive amination using α-phenylphenethylamine and benzyl halides. Monitor reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like over-alkylated species .
    • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .
    • Characterization : Validate structure via GC-MS (electron ionization) for molecular ion peaks and NMR (¹H/¹³C) to confirm benzyl and α-phenyl substituents. Compare spectral data with NIST-subscribed libraries for accuracy .

Q. How can conflicting metabolic data for N-Benzyl-α-phenylphenethylamine be resolved in hydrolysis studies?

  • Methodology :
    • Hydrolysis Comparison : Conduct parallel experiments with β-glucuronidase (pH 6.8, 37°C) vs. acid hydrolysis (HCl 6M, 95°C). Use LC-HRMS to identify phase I/II metabolites and quantify hydrolysis efficiency.
    • Contradiction Analysis : If discrepancies arise (e.g., incomplete glucuronide cleavage), validate via spiked controls or isotope-labeled internal standards to rule out matrix effects .

Q. What thermodynamic properties are critical for predicting the compound’s stability under storage or experimental conditions?

  • Key Data :
    • Enthalpy of Vaporization (ΔvapH°) : 54.7 ± 0.3 kJ/mol (301 K), measured via gas saturation (GS) .
    • Phase Changes : Monitor melting/boiling points using differential scanning calorimetry (DSC).
    • Application : Use these values to model solvent compatibility and degradation kinetics in long-term stability studies .

Advanced Research Questions

Q. How does N-Benzyl-α-phenylphenethylamine interact with central nervous system receptors, and how can binding affinities be quantified?

  • Methodology :
    • In Vitro Assays : Perform competitive radioligand binding assays (e.g., using ³H-labeled serotonin or dopamine receptor ligands). Calculate Ki values via Cheng-Prusoff equation.
    • Structural Insights : Conduct molecular docking with receptor homology models (e.g., 5-HT2A or D2 receptors) to identify key binding motifs like the benzyl group’s hydrophobic interactions .

Q. What strategies address contradictions in acute toxicity data across in vitro and in vivo models?

  • Methodology :
    • Dose-Response Reconciliation : Compare IC50 values (cell lines) with LD50 (rodent models). Adjust for bioavailability differences using pharmacokinetic modeling (e.g., compartmental analysis).
    • Mechanistic Studies : Apply transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress) diverging between models. Validate via knockout animal models or siRNA silencing .

Q. How can structural analogs of N-Benzyl-α-phenylphenethylamine be designed to enhance selectivity for specific pharmacological targets?

  • Methodology :
    • SAR Analysis : Synthesize derivatives with substituents on the benzyl (e.g., electron-withdrawing groups) or α-phenyl rings. Test affinity across receptor panels.
    • Computational Screening : Use QSAR models to predict logP, polar surface area, and ADMET properties. Prioritize analogs with >10-fold selectivity in preliminary assays .

Q. What advanced extraction techniques improve detection limits in trace analysis of N-Benzyl-α-phenylphenethylamine?

  • Methodology :
    • Microextraction : Implement dispersive liquid-liquid microextraction (DLLME-SFO) with low-polarity solvents (e.g., 1-undecanol). Optimize pH (weakly acidic) and chelating agents (e.g., N-Benzoyl-N-phenylhydroxylamine) to enhance recovery .
    • Validation : Cross-validate with SPE-UPLC-MS/MS to ensure <1 ng/mL detection limits in biological matrices .

Data Conflict Resolution Strategies

Q. How should researchers address inconsistencies in reported receptor binding affinities?

  • Approach :
    • Standardization : Use common reference ligands (e.g., ketanserin for 5-HT2A) and uniform buffer conditions (pH 7.4, 25°C).
    • Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability. Replicate studies with orthogonal methods (e.g., fluorescence polarization) .

Q. What experimental controls are essential to validate metabolic stability assays?

  • Controls :
    • Positive/Negative Controls : Include stable analogs (e.g., deuterated compounds) and enzyme inhibitors (e.g., 1-aminobenzotriazole for CYP450).
    • Matrix Blanks : Use heat-inactivated liver microsomes to distinguish enzymatic vs. non-enzymatic degradation .

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